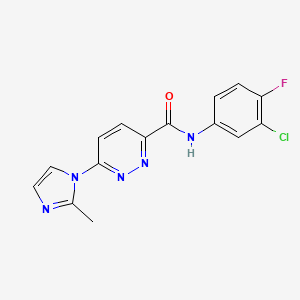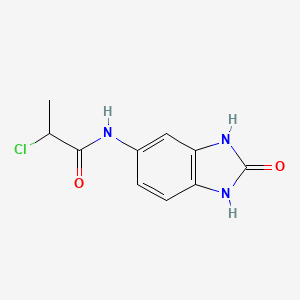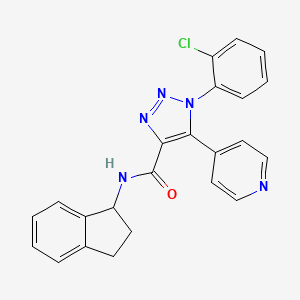
4-氨基-2-(3,4-二甲氧基苯乙基)-1-异吲哚啉酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-2-(3,4-dimethoxyphenethyl)-1-isoindolinone is a synthetic organic compound with the molecular formula C18H20N2O3. This compound is characterized by the presence of an isoindolinone core, which is a bicyclic structure containing a lactam ring fused to a benzene ring. The compound also features a 3,4-dimethoxyphenethyl group and an amino group attached to the isoindolinone core. This unique structure imparts various chemical and biological properties to the compound, making it of interest in scientific research and industrial applications.
科学研究应用
4-Amino-2-(3,4-dimethoxyphenethyl)-1-isoindolinone has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: In biological research, the compound is studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties. It can be used in cell culture studies to investigate its effects on various biological pathways.
Medicine: The compound is of interest in medicinal chemistry for the development of new therapeutic agents. Its potential pharmacological activities make it a candidate for drug discovery and development.
Industry: In the industrial sector, the compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for various industrial applications.
准备方法
The synthesis of 4-Amino-2-(3,4-dimethoxyphenethyl)-1-isoindolinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindolinone Core: The synthesis begins with the formation of the isoindolinone core through a cyclization reaction. This can be achieved by reacting phthalic anhydride with an appropriate amine under acidic or basic conditions.
Introduction of the 3,4-Dimethoxyphenethyl Group: The next step involves the introduction of the 3,4-dimethoxyphenethyl group. This can be accomplished through a Friedel-Crafts alkylation reaction, where the isoindolinone core is reacted with 3,4-dimethoxyphenethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Amination: The final step is the introduction of the amino group. This can be achieved through a nucleophilic substitution reaction, where the intermediate product is reacted with ammonia or an amine under suitable conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
化学反应分析
4-Amino-2-(3,4-dimethoxyphenethyl)-1-isoindolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction can lead to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can reduce the carbonyl group in the isoindolinone core to form alcohols or other reduced products.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions. For example, it can react with alkyl halides to form N-alkylated derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
作用机制
The mechanism of action of 4-Amino-2-(3,4-dimethoxyphenethyl)-1-isoindolinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, in anticancer research, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. The specific molecular targets and pathways involved depend on the biological context and the specific activity being studied.
相似化合物的比较
4-Amino-2-(3,4-dimethoxyphenethyl)-1-isoindolinone can be compared with other similar compounds, such as:
Thalidomide: Thalidomide is a well-known isoindolinone derivative with immunomodulatory and anti-inflammatory properties. It has a similar core structure but different substituents, leading to distinct biological activities.
Lenalidomide: Lenalidomide is another isoindolinone derivative with anticancer and immunomodulatory activities. It is structurally similar to thalidomide but has modifications that enhance its therapeutic effects.
Pomalidomide: Pomalidomide is a third-generation derivative of thalidomide with improved efficacy and safety profiles. It shares structural similarities with 4-Amino-2-(3,4-dimethoxyphenethyl)-1-isoindolinone but has different substituents that confer unique properties.
The uniqueness of 4-Amino-2-(3,4-dimethoxyphenethyl)-1-isoindolinone lies in its specific substituents and the resulting chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for scientific research and industrial applications.
属性
IUPAC Name |
4-amino-2-[2-(3,4-dimethoxyphenyl)ethyl]-3H-isoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-22-16-7-6-12(10-17(16)23-2)8-9-20-11-14-13(18(20)21)4-3-5-15(14)19/h3-7,10H,8-9,11,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBXOYMBFVBONN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2CC3=C(C2=O)C=CC=C3N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665884 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2578338.png)
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2578339.png)
![3-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluorobenzene-1-sulfonamide](/img/structure/B2578340.png)
![N-(4-Methoxyphenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2578342.png)
![2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B2578345.png)
![3-(3-chlorophenyl)-N-{4-[(dimethylcarbamoyl)methyl]phenyl}propanamide](/img/structure/B2578346.png)
![1-butyl-4-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2578350.png)
![N-(cyanomethyl)-N-propyl-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carboxamide](/img/structure/B2578351.png)
![N-(2-methylcyclohexyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2578352.png)
![benzo[c][1,2,5]thiadiazol-5-yl(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone](/img/structure/B2578353.png)

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2578355.png)


